2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol
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Overview
Description
2,4-Dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the molecular formula C15H10Cl2N2O and a molecular weight of 305.16 g/mol . This compound is known for its unique structure, which includes a phenol group substituted with two chlorine atoms and a pyrazole ring attached to a phenyl group .
Preparation Methods
The synthesis of 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 2,4-dichlorophenol with 1-phenyl-1H-pyrazole under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2,4-Dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,4-Dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways . The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites . These interactions can lead to the inhibition or activation of specific enzymes and pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
2,4-Dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol can be compared with other similar compounds, such as:
2,4-Dichlorophenol: Lacks the pyrazole ring and has different chemical properties.
1-Phenyl-1H-pyrazole: Lacks the phenol and chlorine substituents, leading to different reactivity and applications.
2,4-Dichloro-6-(1-methyl-1H-pyrazol-5-yl)phenol: Similar structure but with a methyl group instead of a phenyl group, affecting its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-6-(2-phenylpyrazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-10-8-12(15(20)13(17)9-10)14-6-7-18-19(14)11-4-2-1-3-5-11/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVVIVSCGKUPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695479 |
Source
|
Record name | 2,4-Dichloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-48-9 |
Source
|
Record name | 2,4-Dichloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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